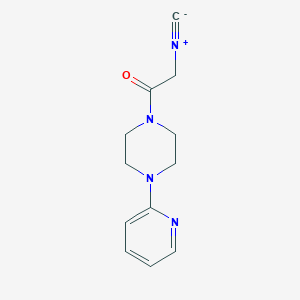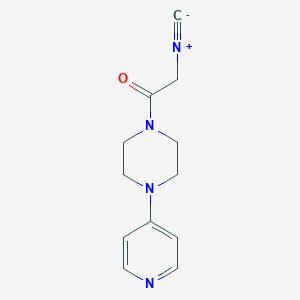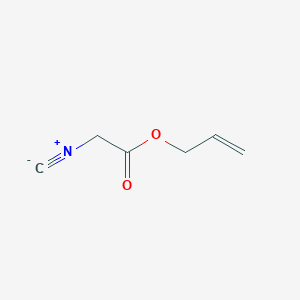
4-Butoxyphenyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a phenyl ring, which is further substituted with a butoxy group. The molecular formula of this compound is C11H13NO, and it is known for its unique reactivity and versatility in organic synthesis .
Méthodes De Préparation
The synthesis of 4-Butoxyphenyl isocyanide typically involves the formylation of the corresponding amine followed by dehydration to form the isocyanide. One common method is the one-pot preparation from amines, which includes formylation, dehydration of formamide to isocyanide, and subsequent multicomponent reactions . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of isocyanides under mild conditions .
Industrial production methods often involve the use of dehydrating agents and bases to facilitate the conversion of formamides to isocyanides. The process can be scaled up to produce large quantities of isocyanides with high purity and yield .
Analyse Des Réactions Chimiques
4-Butoxyphenyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Attack: The isocyanide group can act as a nucleophile, reacting with electrophiles to form new bonds.
Electrophilic Addition: The isocyanide group can also participate in electrophilic addition reactions, where it reacts with nucleophiles.
Multicomponent Reactions: Isocyanides are key components in multicomponent reactions such as the Ugi and Passerini reactions, which involve the combination of multiple reactants to form complex products in a single step.
Common reagents used in these reactions include amines, carbonyl compounds, and acids. The major products formed from these reactions are often heterocyclic compounds and other complex organic molecules .
Applications De Recherche Scientifique
4-Butoxyphenyl isocyanide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. In biological systems, isocyanides can covalently modify essential metabolic enzymes, inhibiting their activity and leading to antimicrobial effects . The molecular targets often include enzymes involved in fatty acid biosynthesis and other metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Butoxyphenyl isocyanide can be compared with other isocyanides such as phenyl isocyanide, methyl isocyanide, and cyclohexyl isocyanide . While all these compounds share the isocyanide functional group, their reactivity and applications can vary significantly. For example, phenyl isocyanide is commonly used in coordination chemistry, while methyl isocyanide is often used in organic synthesis . The presence of the butoxy group in this compound imparts unique properties, making it particularly useful in certain multicomponent reactions and biological applications .
Propriétés
IUPAC Name |
1-butoxy-4-isocyanobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMSHRHTWXKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-2-isocyanoethanone](/img/structure/B7890181.png)










